molecular formula C20H25N3O4 B2679617 4-(3-methoxybenzoyl)-N-(3-morpholinopropyl)-1H-pyrrole-2-carboxamide CAS No. 478079-03-7

4-(3-methoxybenzoyl)-N-(3-morpholinopropyl)-1H-pyrrole-2-carboxamide

Cat. No.: B2679617
CAS No.: 478079-03-7
M. Wt: 371.437
InChI Key: HJUKHIZHLLMBKR-UHFFFAOYSA-N
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Description

4-(3-methoxybenzoyl)-N-(3-morpholinopropyl)-1H-pyrrole-2-carboxamide is a synthetic organic compound that has garnered interest in various fields of scientific research. This compound is characterized by its unique structure, which includes a methoxybenzoyl group, a morpholinopropyl chain, and a pyrrole carboxamide core. Its distinct chemical properties make it a valuable subject for studies in chemistry, biology, and medicine.

Preparation Methods

The synthesis of 4-(3-methoxybenzoyl)-N-(3-morpholinopropyl)-1H-pyrrole-2-carboxamide typically involves multiple steps, starting with the preparation of the pyrrole core. The synthetic route may include:

    Formation of the Pyrrole Core: This can be achieved through the condensation of appropriate precursors under controlled conditions.

    Introduction of the Methoxybenzoyl Group: This step involves the acylation of the pyrrole core with 3-methoxybenzoyl chloride in the presence of a base.

    Attachment of the Morpholinopropyl Chain: The final step includes the reaction of the intermediate with 3-morpholinopropylamine to form the desired carboxamide.

Industrial production methods may involve optimization of these steps to enhance yield and purity, often utilizing automated synthesis equipment and stringent quality control measures.

Chemical Reactions Analysis

4-(3-methoxybenzoyl)-N-(3-morpholinopropyl)-1H-pyrrole-2-carboxamide can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized under specific conditions to form corresponding oxidized products.

    Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the methoxybenzoyl group.

Common reagents and conditions used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles such as amines or thiols. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

4-(3-methoxybenzoyl)-N-(3-morpholinopropyl)-1H-pyrrole-2-carboxamide has a wide range of scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activities, including enzyme inhibition and receptor binding.

    Medicine: Research is ongoing to explore its potential therapeutic effects, particularly in the treatment of certain diseases.

    Industry: It may be used in the development of new materials or as an intermediate in the production of pharmaceuticals.

Mechanism of Action

The mechanism of action of 4-(3-methoxybenzoyl)-N-(3-morpholinopropyl)-1H-pyrrole-2-carboxamide involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins, leading to modulation of biological pathways. The exact pathways and molecular targets can vary depending on the specific application and context of use.

Comparison with Similar Compounds

When compared to similar compounds, 4-(3-methoxybenzoyl)-N-(3-morpholinopropyl)-1H-pyrrole-2-carboxamide stands out due to its unique combination of functional groups. Similar compounds may include:

  • 4-(3-methoxybenzoyl)-N-(3-morpholinopropyl)-1H-pyrrole-2-carboxylate
  • 4-(3-methoxybenzoyl)-N-(3-morpholinopropyl)-1H-pyrrole-2-carboxylic acid
  • 4-(3-methoxybenzoyl)-N-(3-morpholinopropyl)-1H-pyrrole-2-carboxylamide

Properties

IUPAC Name

4-(3-methoxybenzoyl)-N-(3-morpholin-4-ylpropyl)-1H-pyrrole-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H25N3O4/c1-26-17-5-2-4-15(12-17)19(24)16-13-18(22-14-16)20(25)21-6-3-7-23-8-10-27-11-9-23/h2,4-5,12-14,22H,3,6-11H2,1H3,(H,21,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HJUKHIZHLLMBKR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC(=C1)C(=O)C2=CNC(=C2)C(=O)NCCCN3CCOCC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H25N3O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

371.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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